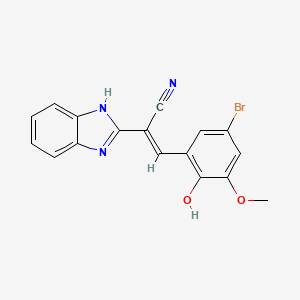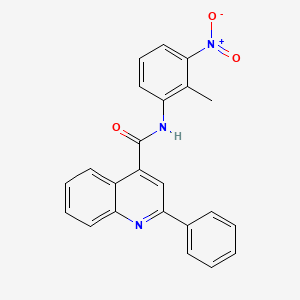
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzimidazole family and is known for its ability to inhibit certain enzymes that play a role in the development of various diseases. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves the inhibition of certain enzymes, including phosphodiesterase and tyrosine kinase. These enzymes play a role in the development of cancer and inflammation, and their inhibition can lead to the suppression of these processes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential therapeutic properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are numerous future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile. One area of interest is the development of new therapeutic applications for this compound, including its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on different cell types and tissues. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This reaction produces an intermediate product, which is then reacted with acrylonitrile to form the final product. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the scientific literature.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to inhibit the activity of certain enzymes that play a role in the development of cancer, inflammation, and other diseases. As a result, it has been studied as a potential treatment for various conditions, including cancer, arthritis, and inflammatory bowel disease.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15-8-12(18)7-10(16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBMCLRMLTMAX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-sec-butyl-N-methylbenzenesulfonamide](/img/structure/B6106000.png)
![6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![(3-ethoxyphenyl)[(3-methylphenyl)(2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]amine](/img/structure/B6106033.png)
![ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B6106039.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)
![4-bromo-N-{3-[(2-methylphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6106046.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6106052.png)